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Compound of Interest

Compound Name: CGP-74514

Cat. No.: B1663164 Get Quote

For researchers, scientists, and drug development professionals, understanding the selectivity

of a kinase inhibitor is paramount to interpreting experimental results and predicting potential

therapeutic applications and off-target effects. This guide provides a comprehensive analysis of

the cross-reactivity of CGP-74514A, a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1),

against a broad panel of human kinases.

CGP-74514A is widely recognized for its inhibitory activity against CDK1, a key regulator of the

cell cycle, with a reported IC50 of 25 nM. However, like many kinase inhibitors, its activity is not

entirely exclusive to its primary target. Later studies have indicated that CGP-74514A also

exhibits potent inhibitory activity against other cyclin-dependent kinases, including CDK2 and

CDK5, and to a lesser extent, CDKs 4, 7, and 9. This broader activity profile suggests that

CGP-74514A may be more accurately classified as a pan-CDK inhibitor.[1] This guide delves

into the specifics of its kinase selectivity, presenting quantitative data from large-scale

screening assays to provide a clearer picture of its on- and off-target activities.

Kinase Profiling Workflow
The determination of a kinase inhibitor's selectivity profile is a systematic process. The

following diagram illustrates a typical experimental workflow for assessing the cross-reactivity

of a compound like CGP-74514A using a biochemical kinase assay.
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A generalized workflow for kinase inhibitor profiling.
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Comparative Analysis of Kinase Inhibition
To quantify the cross-reactivity of CGP-74514A, data from a comprehensive KINOMEscan™

profiling assay was analyzed. This assay measures the binding of the inhibitor to a large panel

of human kinases, and the results are reported as a percentage of the control, where a lower

percentage indicates stronger binding and inhibition. The data presented here is from the HMS

LINCS Project dataset (ID: 20203) for CGP-74514A (LSM-6711).[1]

The following table summarizes the inhibitory activity of CGP-74514A against its primary target,

CDK1, and a selection of other kinases, highlighting its potent activity against several members

of the CDK family.
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Kinase Target Gene Symbol Kinase Family % of Control

CDK1 CDK1 CMGC 0.5

CDK2 CDK2 CMGC 0.8

CDK5 CDK5 CMGC 1.2

CDK3 CDK3 CMGC 2.5

CDK7 CDK7 CMGC 3.5

CDK9 CDK9 CMGC 4.0

GSK3A GSK3A CMGC 5.5

GSK3B GSK3B CMGC 6.0

CLK1 CLK1 CMGC 8.0

CLK2 CLK2 CMGC 9.5

DYRK1A DYRK1A CMGC 10.0

DYRK1B DYRK1B CMGC 12.0

MAPK1 (ERK2) MAPK1 CMGC >50

MAPK8 (JNK1) MAPK8 CMGC >50

AKT1 AKT1 AGC >50

SRC SRC TK >50

ABL1 ABL1 TK >50

Data sourced from the HMS LINCS KINOMEscan™ dataset. The "% of Control" represents the

remaining kinase activity in the presence of the inhibitor; lower values indicate greater

inhibition.

Signaling Pathway Context
CGP-74514A primarily targets the Cyclin-Dependent Kinase (CDK) family, which are central

regulators of cell cycle progression. The diagram below illustrates the role of key CDKs in
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driving the cell through its different phases. The potent inhibition of multiple CDKs by CGP-
74514A explains its ability to induce cell cycle arrest.
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Role of key CDKs in cell cycle regulation.

Experimental Protocols
The following is a representative protocol for a radiometric kinase assay, similar to the

"HotSpot" platform, used for kinase inhibitor profiling.

Objective: To determine the inhibitory effect of CGP-74514A on a panel of purified human

kinases.
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Materials:

Purified recombinant human kinases

Specific peptide or protein substrates for each kinase

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02%

Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)

CGP-74514A stock solution in DMSO

ATP stock solution

[γ-33P]ATP

P81 phosphocellulose filter plates

0.75% Phosphoric acid wash buffer

Scintillation fluid

Microplate scintillation counter

Procedure:

Compound Preparation: Prepare serial dilutions of CGP-74514A in kinase reaction buffer.

The final DMSO concentration in the assay should be kept constant (e.g., 1%).

Kinase Reaction Setup:

Add the specific kinase and its corresponding substrate to the wells of a 384-well plate

containing the diluted CGP-74514A or vehicle control (DMSO).

Allow the kinase and inhibitor to pre-incubate for approximately 20 minutes at room

temperature to allow for inhibitor binding.

Initiation of Kinase Reaction:
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Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP to each well. A final

ATP concentration at or near the Km for each specific kinase is typically used (e.g., 10

µM).

Incubate the reaction plate at room temperature for a predetermined time (e.g., 120

minutes), ensuring the reaction is in the linear range.

Reaction Termination and Washing:

Stop the reaction by spotting the reaction mixture onto a P81 phosphocellulose filter plate.

The phosphorylated substrate will bind to the filter paper.

Wash the filter plate extensively with 0.75% phosphoric acid to remove unbound

[γ-33P]ATP.

Signal Detection and Data Analysis:

Dry the filter plate and add scintillation fluid to each well.

Measure the amount of incorporated radiolabeled phosphate using a microplate

scintillation counter.

Calculate the percentage of remaining kinase activity in the presence of the inhibitor

compared to the vehicle control.

For IC50 determination, plot the percentage of inhibition against the logarithm of the

inhibitor concentration and fit the data using a suitable nonlinear regression model.

Conclusion
The data presented in this guide demonstrates that while CGP-74514A is a highly potent

inhibitor of CDK1, it also exhibits significant activity against other members of the CDK family.

This "pan-CDK" inhibitory profile should be taken into consideration when using this compound

as a research tool. Its broader selectivity can be advantageous for studies where the

simultaneous inhibition of multiple CDKs is desired, but it also highlights the potential for off-

target effects that need to be carefully controlled for in experimental design. This guide
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provides a foundational dataset and methodological context to aid researchers in the effective

use and interpretation of studies involving CGP-74514A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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